![molecular formula C24H23N3O2S2 B14159434 13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene CAS No. 369403-09-8](/img/structure/B14159434.png)
13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of sulfur, nitrogen, and oxygen atoms within its framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves multiple steps, typically starting with the preparation of the benzodioxole moiety. This is followed by the introduction of the sulfanyl group and the construction of the tetracyclic core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the tetracyclic core.
Applications De Recherche Scientifique
13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13-ethylsulfanyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- 4,4-Dimethyl-8-phenyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
Uniqueness
What sets 13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene apart from similar compounds is its unique combination of functional groups and tetracyclic structure
Propriétés
Numéro CAS |
369403-09-8 |
|---|---|
Formule moléculaire |
C24H23N3O2S2 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-5-17-15-6-3-4-7-16(15)20-21-22(31-23(20)27-17)24(26-12-25-21)30-11-14-8-9-18-19(10-14)29-13-28-18/h8-10,12H,2-7,11,13H2,1H3 |
Clé InChI |
WEHPOFQIUAXFLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)SCC5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
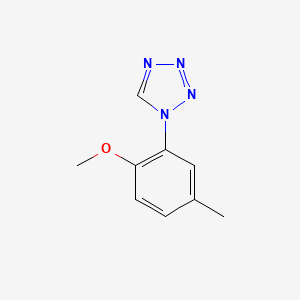
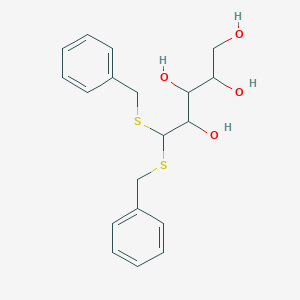
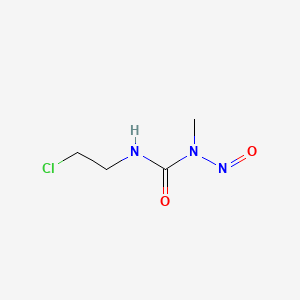
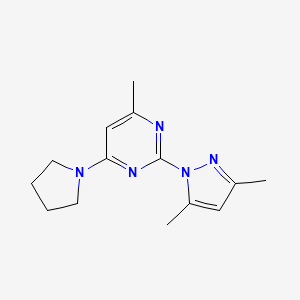
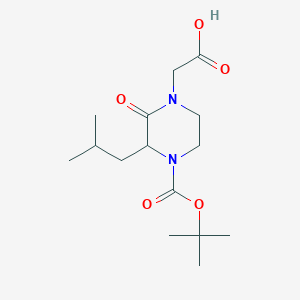
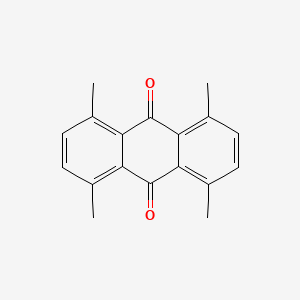
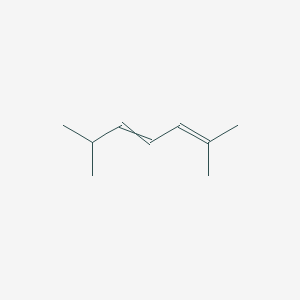
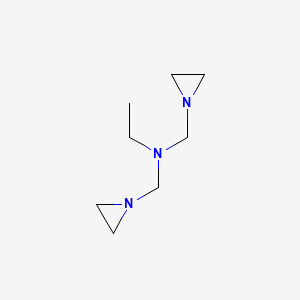

![N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14159417.png)
